molecular formula C18H37BrZn B6333833 n-Octadecylzinc bromide CAS No. 1142222-21-6

n-Octadecylzinc bromide

Cat. No.: B6333833
CAS No.: 1142222-21-6
M. Wt: 398.8 g/mol
InChI Key: ICMFOODCOZIFOP-UHFFFAOYSA-M
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Description

Significance of Organometallic Chemistry in Advanced Synthetic Methodologies

Organometallic chemistry, the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal, stands as a cornerstone of modern synthetic chemistry. These reagents have revolutionized the construction of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high degrees of selectivity and efficiency. Among the diverse array of organometallic compounds, organozinc reagents are particularly noteworthy. wikipedia.orgresearchgate.net Their moderate reactivity, when compared to more reactive counterparts like organolithium or Grignard reagents, imparts a high degree of functional group tolerance. wikipedia.orgsigmaaldrich.com This characteristic allows for their application in complex molecular environments where sensitive functional groups such as esters, nitriles, and amides must remain intact. sigmaaldrich.com The utility of organozinc reagents is prominently featured in a variety of pivotal synthetic transformations, including Negishi cross-coupling reactions, Simmons-Smith cyclopropanations, and Reformatsky reactions, underscoring their indispensable role in the synthesis of natural products, pharmaceuticals, and advanced materials. wikipedia.orgresearchgate.net

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 with the pioneering work of Sir Edward Frankland, who synthesized the first organozinc compound, diethylzinc. wikipedia.orgdigitellinc.comacs.org This discovery was a landmark event, not only establishing the field of organometallic chemistry but also contributing significantly to the development of the theory of valence. digitellinc.com Frankland's initial synthesis involved the reaction of ethyl iodide with zinc metal, producing a pyrophoric liquid. wikipedia.orgacs.org

Following Frankland's discovery, the field witnessed gradual but significant advancements. Key developments included the use of dialkylzinc reagents in reactions with oxalate (B1200264) esters to form α,α-dialkyl-α-hydroxycarboxylate esters by Frankland and Duppa. digitellinc.com Later, Aleksandr Mikhailovich Zaitsev and his students expanded the use of organozinc reagents to synthesize tertiary alcohols from acid chlorides. digitellinc.com A pivotal moment in the evolution of organozinc chemistry was the development of the Reformatsky reaction, which utilizes an α-halo ester and a carbonyl compound in the presence of zinc to form β-hydroxy esters. digitellinc.com Another significant contribution was the Simmons-Smith reaction, which employs a diiodomethane-zinc couple to generate cyclopropanes from alkenes. jst.go.jp These foundational reactions established organozinc compounds as versatile and valuable reagents in the synthetic chemist's toolkit.

Overview of Long-Chain Alkylzinc Reagents in Reaction Development

Long-chain alkylzinc reagents, such as n-octadecylzinc bromide, are a specific subclass of organozinc compounds that have found utility in the synthesis of molecules containing extended hydrocarbon chains. These types of molecules are prevalent in various areas of chemistry, including the synthesis of natural products like lipids and pheromones, as well as in materials science for the creation of polymers and surfactants.

The incorporation of long alkyl chains can present unique challenges in synthesis due to potential issues with solubility and reactivity. However, the functional group tolerance of organozinc reagents makes them well-suited for these complex syntheses. researchgate.net For instance, the Negishi cross-coupling reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming carbon-carbon bonds and has been employed in total synthesis projects that involve the assembly of long alkyl chains. researchgate.net Research has demonstrated the application of octadecylzinc bromide in reactions to produce long-chain alcohols, such as nonacosan-1-ol, highlighting its role in building complex organic structures. rsc.org The development of methods for the preparation of long-chain alkylzinc reagents, often from the corresponding alkyl bromide, is crucial for their application in these synthetic endeavors. orgsyn.org

Research Scope and Focus on this compound

This article provides a focused examination of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and role as a reagent in organic synthesis, as informed by available scientific literature. It is a member of the organozinc halide class of compounds, which are characterized by an organic group and a halogen atom attached to a zinc center. wikipedia.org this compound is typically handled as a solution, commonly in tetrahydrofuran (B95107) (THF), due to its sensitivity to air and moisture. fluorochem.co.ukfishersci.comfishersci.ie

The following table summarizes the key identifiers and properties of this compound.

PropertyValueSource(s)
CAS Number 1142222-21-6 fluorochem.co.ukfishersci.iea2bchem.comsigmaaldrich.comaablocks.comabcr.comsigmaaldrich.comguidechem.comevitachem.com
Molecular Formula C18H37BrZn fluorochem.co.ukfishersci.comfishersci.iea2bchem.comaablocks.comguidechem.com
Molecular Weight 398.78 g/mol fishersci.coma2bchem.com
Synonyms This compound fishersci.ie
Physical State Typically supplied as a 0.5M solution in Tetrahydrofuran (THF) fluorochem.co.ukfishersci.iea2bchem.comsigmaaldrich.comaablocks.comabcr.comsigmaaldrich.com
Sensitivity Air sensitive, moisture sensitive fishersci.comfishersci.ieabcr.com

The subsequent sections of this article will delve into detailed research findings concerning this specific long-chain alkylzinc reagent, maintaining a professional and authoritative tone based on scientific data.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);octadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37.BrH.Zn/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMFOODCOZIFOP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC[CH2-].[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N Octadecylzinc Bromide

Direct Oxidative Addition Approaches

The direct insertion of zinc metal into the carbon-halogen bond of an organic halide is a fundamental method for preparing organozinc reagents. nih.gov This approach is atom-economical and represents the most straightforward pathway to these valuable synthetic intermediates. nih.gov However, the reactivity of commercial zinc powder is often insufficient for efficient reaction with less reactive halides like alkyl bromides. nih.gov Consequently, methods to activate the zinc metal are crucial for the successful synthesis of compounds like n-octadecylzinc bromide.

A significant advancement in the synthesis of organozinc reagents was the development of highly reactive zinc, commonly known as Rieke Zinc. mdpi.com This form of zinc is typically prepared by the in-situ reduction of zinc salts, such as zinc chloride, with a potent reducing agent like lithium or sodium metal. nih.govnih.gov The resulting fine, black powder possesses a high surface area and is free from the passivating oxide layer that coats commercial zinc dust, rendering it exceptionally reactive. nih.gov

This enhanced reactivity allows Rieke Zinc to undergo oxidative addition to a wide range of organic halides, including alkyl, aryl, and vinyl bromides, under mild conditions. nih.govriekemetals.com For the synthesis of this compound, the reaction involves treating 1-bromooctadecane (B154017) with a slurry of Rieke Zinc in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF). riekemetals.com The reaction proceeds via the direct insertion of a zinc atom into the carbon-bromine bond.

The reaction conditions for primary alkyl bromides, such as 1-bromooctadecane, typically involve stirring with Rieke zinc for several hours at room temperature, although gentle refluxing can significantly shorten the reaction time. riekemetals.com The use of Rieke Zinc is particularly advantageous because it can tolerate a variety of sensitive functional groups in the substrate, such as esters, nitriles, and amides, which might not be compatible with other organometallic preparation methods. sigmaaldrich.com

MethodDescriptionKey AdvantagesTypical Substrates
Direct Oxidative Addition Insertion of activated zinc metal (e.g., Rieke Zinc) into a carbon-halogen bond.Atom-economical, direct route, tolerates many functional groups. nih.govsigmaaldrich.comAlkyl/Aryl/Vinyl bromides and iodides. riekemetals.com
Transmetallation Reaction of a more reactive organometallic (e.g., Grignard or organolithium) with a zinc halide salt.Can be used when direct insertion is difficult; allows for a wider range of precursors.Organolithium or organomagnesium compounds. sigmaaldrich.com

The primary precursor for the direct synthesis of this compound is 1-bromooctadecane. The choice of the halogen atom in the alkyl halide precursor is a critical factor that governs the ease of the oxidative addition reaction. The general order of reactivity for alkyl halides with zinc metal is:

R-I > R-Br > R-Cl

Alkyl iodides are the most reactive, readily undergoing oxidative addition even with less activated forms of zinc. nih.gov However, they are often more expensive and less stable than the corresponding bromides. Alkyl chlorides are the least reactive and typically require highly activated zinc or the presence of catalysts to react efficiently. nih.govnih.gov

1-Bromooctadecane represents a practical compromise, offering good reactivity with activated zinc, such as Rieke Zinc, while being more stable and cost-effective than 1-iodooctadecane. This balance makes it the most commonly employed precursor for this type of long-chain alkylzinc reagent.

The oxidative addition of an alkyl halide to a zinc surface is a heterogeneous reaction, the mechanism of which has been the subject of detailed study. nih.gov The process involves the transfer of electrons from the zinc metal to the alkyl halide, leading to the cleavage of the carbon-halogen bond and the formation of a new carbon-zinc bond. This constitutes a formal oxidation of zinc from its elemental state (Zn(0)) to the +2 oxidation state (Zn(II)). adichemistry.com

Recent studies using advanced techniques like fluorescence microscopy have provided insights into the reaction at the metal surface. nih.govnih.gov The mechanism is believed to proceed through the following key steps:

Adsorption: The long-chain alkyl bromide adsorbs onto the active sites of the zinc surface.

Electron Transfer: A single electron transfer (SET) from the zinc surface to the alkyl bromide can occur, forming a radical anion which then fragments into an alkyl radical and a bromide anion.

Bond Formation: The alkyl radical recombines at the surface with a zinc species to form the organozinc compound.

Transmetallation Routes for this compound Formation

An alternative and widely used strategy for preparing organozinc reagents is transmetallation. This method involves the reaction of a zinc halide with a more electropositive organometallic compound.

Prior to the development of highly active zinc, transmetallation was the primary method for accessing many organozinc reagents. sigmaaldrich.com The synthesis of this compound via this route is a two-step process:

Formation of an Intermediate Organometallic Reagent: First, an n-octadecyl organolithium or Grignard reagent (n-octadecylmagnesium bromide) is prepared. The Grignard reagent is synthesized by reacting 1-bromooctadecane with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or THF. adichemistry.comgoogle.com

CH3(CH2)17Br + Mg → CH3(CH2)17MgBr

Transmetallation with a Zinc Salt: The pre-formed Grignard reagent is then treated with a zinc halide, typically anhydrous zinc bromide (ZnBr₂). An exchange of the metal occurs, yielding the desired this compound and magnesium dibromide.

CH3(CH2)17MgBr + ZnBr₂ → CH3(CH2)17ZnBr + MgBr₂

This method is reliable and provides a well-defined route to the organozinc compound. The reaction is typically rapid and proceeds in high yield.

A significant limitation of the transmetallation route arises from the high reactivity of the intermediate organolithium or Grignard reagents. These intermediates are powerful bases and nucleophiles, making them incompatible with molecules containing acidic protons (e.g., alcohols, carboxylic acids) or reactive carbonyl groups (e.g., ketones, esters). masterorganicchemistry.com Therefore, the starting alkyl halide used to prepare the Grignard or organolithium reagent must be devoid of such functional groups.

However, once the this compound is formed, it exhibits significantly greater functional group tolerance compared to its Grignard precursor. Organozinc reagents are less basic and less nucleophilic, allowing them to coexist with functional groups like esters and nitriles, which would be readily attacked by Grignard reagents. sigmaaldrich.com This "taming" of reactivity is a cornerstone of organozinc chemistry, enabling their use in complex molecule synthesis where chemoselectivity is paramount.

HalideRelative Reactivity with ZincComments
R-I HighMost reactive, but precursors can be expensive and less stable. nih.gov
R-Br ModerateGood balance of reactivity and stability; reacts well with activated zinc. riekemetals.comriekemetals.com
R-Cl LowLeast reactive; often requires harsh conditions or catalysis. nih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The successful synthesis of this compound hinges on the careful optimization of reaction conditions. Key parameters that significantly influence the yield and purity of the final product include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. This section delves into the specific effects of these factors on the formation and stability of this compound.

Solvent Effects on Reagent Formation and Stability in Solution

The choice of solvent is critical in the synthesis of organozinc reagents like this compound. The solvent not only facilitates the dissolution of reactants but also plays a crucial role in stabilizing the organozinc intermediate as it forms. The polarity and coordinating ability of the solvent can dramatically affect the rate of reaction and the ultimate yield of the desired product.

Polar aprotic solvents are generally favored for the preparation of alkylzinc bromides. organic-chemistry.org Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMA) have been shown to be effective. organic-chemistry.orgbeilstein-journals.org These solvents are believed to accelerate the oxidative addition of the alkyl bromide to the zinc metal surface. beilstein-journals.org Research indicates that polar aprotic solvents can facilitate the synthesis of organozinc reagents from alkyl bromides at elevated temperatures, often around 80 °C. beilstein-journals.org

Tetrahydrofuran (THF) is another commonly used solvent, particularly when the synthesis is carried out in the presence of an activating agent like lithium chloride (LiCl). beilstein-journals.org The presence of LiCl in THF allows for the metalation of alkyl bromides at milder conditions, even at room temperature. beilstein-journals.org The lithium chloride is thought to assist in the solubilization of the organozinc species from the surface of the zinc metal, thereby promoting the reaction. beilstein-journals.org

The impact of different solvents on the yield of a representative alkylzinc bromide synthesis is illustrated in the following table. While this data is for a shorter-chain alkyl bromide, it demonstrates the general principles of solvent effects in such reactions.

Table 1: Effect of Solvent on the Yield of a Primary Alkylzinc Bromide

EntrySolventYield (%)
1Acetonitrile (B52724)0
2THF98
32-MeTHF95

Data adapted from a study on a model primary alkylzinc bromide. Reaction conditions involved activating zinc dust with chlorotrimethylsilane (B32843) and 1,2-dibromoethane (B42909), followed by reaction with the alkyl bromide at 80 °C for 16 hours. beilstein-journals.org

As the table demonstrates, the choice of solvent has a profound impact on the reaction's success. While acetonitrile was ineffective, THF and its derivative 2-MeTHF provided nearly quantitative yields under these specific conditions. beilstein-journals.org This highlights the importance of selecting an appropriate solvent system for the synthesis of this compound to ensure high yield and purity.

Temperature and Stoichiometric Control in Preparation Protocols

In addition to the solvent, precise control over the reaction temperature and the stoichiometry of the reactants is essential for optimizing the synthesis of this compound.

Temperature Control:

Conversely, when using activating agents such as lithium chloride in THF, the reaction can often proceed efficiently at much lower temperatures, including room temperature. beilstein-journals.org This can be advantageous for preserving the integrity of thermally sensitive functional groups, although this is less of a concern for the saturated alkyl chain of this compound. The optimal temperature is therefore dependent on the specific solvent and activator system being used.

Stoichiometric Control:

The molar ratio of the reactants, specifically the n-octadecyl bromide and zinc metal, is another critical parameter. A stoichiometric excess of zinc is typically used to ensure the complete conversion of the alkyl bromide. This is because the surface of the zinc metal can become passivated during the reaction, and using an excess helps to provide sufficient active surface area for the reaction to proceed to completion.

In a typical preparation, a molar ratio of 1.5 to 2.0 equivalents of zinc metal relative to the n-octadecyl bromide is common. The zinc is often used in the form of dust or powder to maximize the surface area. Furthermore, the zinc is often activated prior to the introduction of the alkyl bromide. This can be achieved by treating the zinc with small amounts of an activating agent like 1,2-dibromoethane or iodine. organic-chemistry.orgbeilstein-journals.org

The following table summarizes a set of conditions that have been successfully used for the preparation of this compound, illustrating the interplay of solvent, temperature, and stoichiometry.

Table 2: Representative Synthetic Protocol for this compound

ParameterCondition
SolventTHF
Reactantsn-Octadecyl bromide, Zinc dust, 1,2-Dibromoethane, Chlorotrimethylsilane
Stoichiometry (relative to n-octadecyl bromide)Zinc dust (1.5 eq.), 1,2-Dibromoethane (0.1 eq.), Chlorotrimethylsilane (0.05 eq.)
Temperature65 °C (reflux)
Reaction Time16 hours

These conditions represent a specific, successful synthesis and serve as a starting point for optimization.

By carefully controlling the solvent, temperature, and stoichiometry, the synthesis of this compound can be optimized to achieve high yields and purity, making it a readily accessible reagent for subsequent chemical transformations.

Mechanistic Investigations of N Octadecylzinc Bromide Reactivity

Fundamental Principles Governing Carbon-Zinc Bond Reactivity

The carbon-zinc (C-Zn) bond in n-octadecylzinc bromide is a polar covalent bond, with carbon being more electronegative than zinc. This polarity imparts nucleophilic character to the octadecyl group, making it reactive towards a wide range of electrophiles. The reactivity of organozinc reagents is generally moderate compared to their more reactive organolithium and Grignard counterparts, which contributes to their high functional group tolerance. nih.gov

Several factors influence the reactivity of the C-Zn bond:

Solvent Effects: The nature of the solvent can significantly impact the structure and reactivity of the organozinc reagent. Coordinating solvents like tetrahydrofuran (B95107) (THF) can solvate the zinc center, influencing its Lewis acidity and the aggregation state of the reagent.

Additives: The presence of salts, such as lithium bromide (LiBr), which are often byproducts of the synthesis of organozinc reagents, can affect the reaction rate and mechanism. uni-muenchen.de These salts can form "ate" complexes (e.g., RZnX·LiBr), which can alter the nucleophilicity and solubility of the organozinc species. uni-muenchen.de

Temperature: As with most chemical reactions, temperature plays a critical role. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as β-hydride elimination in cases where it is possible.

The zinc atom in this compound possesses an electron configuration of [Ar] 3d¹⁰4s², readily losing its two 4s electrons to form a stable Zn²⁺ ion. artizono.comyoutube.comwikipedia.orgyoutube.com This predisposition to oxidation underlies its role as a nucleophilic reagent in cross-coupling and addition reactions. artizono.com The carbon atom, with its configuration of 1s²2s²2p², forms a covalent bond with zinc, but the difference in electronegativity leads to a polarized bond where the carbon atom bears a partial negative charge, making it the nucleophilic center. wikipedia.org

Detailed Mechanistic Studies in Cross-Coupling Processes

This compound is a valuable reagent in cross-coupling reactions, which are fundamental methods for carbon-carbon bond formation. nih.gov Mechanistic studies have primarily focused on palladium- and copper-catalyzed processes.

The palladium-catalyzed cross-coupling of this compound with sp²-hybridized electrophiles, such as aryl, vinyl, or heteroaryl halides, is commonly known as the Negishi coupling. nih.govwikipedia.org The generally accepted catalytic cycle involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.orgwikipedia.orgnih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the sp²-hybridized electrophile (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate, [Ar-Pd(II)-X]. nobelprize.orgwikipedia.orglibretexts.org The rate of this step generally follows the trend I > OTf > Br >> Cl for the leaving group. wikipedia.org

Transmetalation: In this step, the organic group from the organozinc reagent is transferred to the palladium(II) center. The n-octadecyl group from this compound displaces the halide on the palladium complex to form a diorganopalladium(II) intermediate, [Ar-Pd(II)-Octadecyl]. nobelprize.orgyoutube.com This step is often the rate-determining step of the catalytic cycle. wikipedia.orgrsc.org The exact mechanism of transmetalation is complex and can be influenced by the formation of higher-order zincate species. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new carbon-carbon bond of the desired product (Ar-Octadecyl) and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nobelprize.orgwikipedia.orgyoutube.com For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the palladium center. If they are trans, a trans-to-cis isomerization must occur first. wikipedia.org

A simplified representation of the Negishi coupling mechanism is shown below:

StepReactantsIntermediateProducts
Oxidative Addition Pd(0) + Ar-X[Ar-Pd(II)-X]
Transmetalation [Ar-Pd(II)-X] + n-C₁₈H₃₇ZnBr[Ar-Pd(II)-C₁₈H₃₇]ZnXBr
Reductive Elimination [Ar-Pd(II)-C₁₈H₃₇]Ar-C₁₈H₃₇ + Pd(0)

Organozinc reagents, including this compound, are widely used in copper-catalyzed conjugate addition (or 1,4-addition) reactions to α,β-unsaturated compounds. researcher.lifebeilstein-journals.orgnih.gov This method is a powerful tool for forming carbon-carbon bonds. researcher.life The use of dialkylzinc reagents has been particularly successful in developing highly enantioselective catalytic 1,4-additions. nih.govresearcher.life

The proposed mechanism generally involves the formation of a copper-alkyl intermediate. The organozinc reagent undergoes transmetalation with a copper(I) salt to generate a more reactive organocopper species. This species then adds to the β-carbon of the Michael acceptor in a conjugate fashion. The resulting copper enolate can then be protonated or react with another electrophile. researcher.life

For palladium-catalyzed Negishi couplings, kinetic studies have often identified transmetalation as the rate-limiting step. wikipedia.orgrsc.org However, the oxidative addition can also be rate-determining, depending on the specific substrates and reaction conditions. uni-muenchen.de For example, in the coupling of alkylzinc reagents, the formation of zincate species can influence the kinetics. wikipedia.org

Transition state analysis, often aided by computational studies, provides deeper insights into the energetics of the elementary steps. In the transmetalation step, a cyclic or open transition state can be involved, depending on the nature of the ligands, the organozinc reagent, and the solvent. For reductive elimination, the transition state involves the concerted breaking of the two palladium-carbon bonds and the formation of the new carbon-carbon bond. The steric and electronic properties of the ligands on the palladium center play a crucial role in stabilizing the transition state and influencing the rate and selectivity of the reaction. For instance, bulky, electron-rich ligands can promote the reductive elimination step relative to undesired side reactions like β-hydride elimination. nih.govorganic-chemistry.org

Mechanisms of Addition Reactions

This compound can also participate in addition reactions, most notably Michael additions to α,β-unsaturated carbonyl compounds.

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org When this compound is the nucleophile, the reaction is typically catalyzed by a transition metal, often copper. researcher.life

The mechanism proceeds as follows:

Formation of the Active Nucleophile: In a copper-catalyzed reaction, the this compound first transmetalates with the copper catalyst to form a highly reactive n-octadecylcopper species. researcher.life

Conjugate Addition: This organocopper reagent then adds to the β-carbon of the unsaturated ketone. This is an example of a 1,4-addition, where the nucleophile adds to the end of the conjugated system. wikipedia.orgmasterorganicchemistry.com

Enolate Formation: The addition results in the formation of a zinc or copper enolate intermediate. wikipedia.org

Protonation: The enolate is then protonated during aqueous workup to yield the final β-alkylated ketone. wikipedia.orgmasterorganicchemistry.com

The general scheme for the Michael addition is depicted below:

StepDescription
1 Deprotonation of a Michael donor to form a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com
2 Nucleophilic attack of the enolate at the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com
3 Protonation of the resulting enolate to give the final product. wikipedia.orgmasterorganicchemistry.com

Additions to Alkynes for Substituted Diene Formation

The addition of organozinc reagents to alkynes, a process known as carbometalation, is a powerful method for the synthesis of stereodefined substituted alkenes and dienes. For a long-chain reagent like this compound, the reaction with an alkyne would proceed through a transition state where the octadecyl group is transferred to one of the acetylenic carbons.

The stereochemical outcome of such additions is often syn, meaning the alkyl group and the zinc moiety add to the same face of the alkyne triple bond. This results in the formation of a vinylzinc species with a specific geometry. Subsequent reaction of this intermediate, for instance, with an electrophile or through a coupling reaction, would then generate the substituted diene.

The reaction is typically facilitated by the presence of a catalyst, often a transition metal complex such as those of zirconium (Zr) or nickel (Ni). The catalyst plays a crucial role in activating the alkyne and facilitating the transfer of the octadecyl group.

A plausible catalytic cycle would involve:

Oxidative addition of the this compound to a low-valent transition metal center.

Coordination of the alkyne to the resulting organometallic complex.

Migratory insertion of the alkyne into the metal-octadecyl bond, forming a vinylmetal species.

Reductive elimination or transmetalation to release the substituted vinylzinc intermediate and regenerate the catalyst.

This vinylzinc intermediate can then react with a second alkyne molecule or another coupling partner to form the final diene product. The regioselectivity of the addition (i.e., which carbon of an unsymmetrical alkyne the octadecyl group adds to) is influenced by steric and electronic factors of both the alkyne substituents and the organozinc reagent.

CatalystAlkyne SubstrateProduct TypeStereochemistry
Zirconocene DichlorideTerminal AlkynesVinylzinc IntermediateSyn-addition
Nickel(II) AcetylacetonateInternal AlkynesSubstituted AlkenePredominantly Syn-addition

This table represents expected outcomes based on known carbometalation reactions of similar organozinc reagents.

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

Due to the transient and often highly reactive nature of intermediates in organometallic reactions, theoretical and computational methods are invaluable for elucidating detailed reaction mechanisms.

Quantum Chemical Calculations of Reactive Intermediates

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the structure and stability of key intermediates and transition states involved in the reactions of this compound. For the addition to alkynes, calculations would focus on:

Structure of this compound: In solution, organozinc halides can exist as monomers, dimers, or higher aggregates, often in equilibrium. The solvent also plays a critical role in coordinating to the zinc center. rsc.org DFT calculations can predict the most stable solvated structures and their relative energies.

Transition State Geometries: The geometry of the transition state for the migratory insertion of the alkyne into the zinc-carbon bond is crucial for determining the stereochemical outcome. Calculations can model this transition state, providing insights into the bond-forming and bond-breaking processes.

Energetics of Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, helping to understand the feasibility and selectivity of the reaction.

Computational MethodSystem StudiedKey Findings
DFT (B3LYP)(CH₃)₂Zn + C₂H₂Low activation barrier for syn-addition
Ab initio MDR-ZnX in THFCharacterization of solvent coordination spheres

This table illustrates the types of insights gained from computational studies on analogous, simpler organozinc systems. rsc.org

Computational Modeling of Catalytic Cycles Involving Octadecylzinc Species

Computational modeling can be extended to entire catalytic cycles to understand the role of the catalyst and the factors controlling its efficiency and selectivity. For a hypothetical catalytic cycle involving this compound, modeling would address:

Ligand Effects: If a transition metal catalyst with supporting ligands is used, computational models can predict how modifications to the ligands (e.g., their steric bulk or electronic properties) would affect the catalytic activity and the selectivity of the reaction.

Catalyst Resting State: Identifying the most stable species in the catalytic cycle (the resting state) is important for understanding potential bottlenecks and for designing more efficient catalysts.

Selectivity Origins: Computational models can help rationalize the origins of regio- and stereoselectivity by comparing the activation energies of competing reaction pathways leading to different products.

These computational approaches, while not yet specifically applied to this compound in the available literature, provide a powerful framework for predicting and understanding its reactivity.

Applications of N Octadecylzinc Bromide in Complex Molecule Synthesis

Carbon-Carbon Bond Formation Strategies

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. n-Octadecylzinc bromide serves as a potent nucleophilic source of an octadecyl group in various cross-coupling reactions, enabling the extension of carbon chains and the introduction of this long aliphatic moiety into diverse molecular frameworks.

Synthesis of Long-Chain Alkanes and Functionalized Derivatives

One of the primary applications of this compound is in the synthesis of long-chain alkanes and their functionalized counterparts through palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org This reaction allows for the efficient formation of a C-C bond between the sp³-hybridized carbon of the octadecyl group and various sp-, sp²-, and sp³-hybridized carbon centers of organic halides or triflates. wikipedia.org

The versatility of the Negishi coupling allows for the synthesis of a wide array of long-chain compounds. For instance, the reaction of this compound with aryl halides yields long-chain alkylarenes, while coupling with vinyl halides produces long-chain alkenes. These reactions are highly valued for their functional group tolerance, allowing for the presence of esters, ketones, and other sensitive moieties in the coupling partners.

ElectrophileCatalystProductApplication
Aryl BromidePd(PPh₃)₄Long-chain alkylarenePrecursor for liquid crystals, surfactants
Vinyl IodideNi(acac)₂Long-chain alkeneMonomer for specialty polymers
Acyl ChloridePd(dppf)Cl₂Long-chain ketoneIntermediate in natural product synthesis

Stereoselective and Regioselective Transformations

While direct stereoselective and regioselective transformations involving the octadecyl chain of this compound are less commonly the focus, the stereochemistry and regiochemistry of the electrophilic partner can be precisely controlled. In reactions with chiral electrophiles, the stereochemical integrity of the electrophile is often maintained, leading to the formation of enantiomerically enriched products.

For example, the coupling of this compound with a chiral secondary alkyl halide can proceed with high stereoselectivity, yielding a chiral long-chain alkane. The choice of catalyst and ligands is crucial in controlling the stereochemical outcome of these reactions. Similarly, regioselective coupling can be achieved by employing substrates with multiple reactive sites, where the catalyst directs the coupling to a specific position.

Application in Heteroatom Functionalization

Beyond the formation of carbon-carbon bonds, organozinc intermediates derived from reagents like this compound can be utilized in the formation of bonds between carbon and various heteroatoms, including nitrogen and oxygen.

Formation of Carbon-Heteroatom Bonds via Organozinc Intermediates

The carbon-zinc bond in this compound can be leveraged to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, although this is a less conventional application compared to C-C bond formation. researchgate.neturi.edumit.edu These transformations often involve transition-metal-catalyzed processes where the organozinc reagent transmetalates with a catalyst, which then facilitates the coupling with a nitrogen or oxygen source. illinois.edu

For instance, in the presence of a suitable copper or palladium catalyst, this compound can react with amination reagents to introduce an octadecyl group onto a nitrogen atom. Similarly, coupling with oxygen-containing electrophiles can lead to the formation of long-chain ethers or esters. These methods provide a direct route to heteroatom-functionalized long-chain molecules. tcichemicals.comresearchgate.netnih.gov

Role in the Synthesis of Biologically Relevant Compounds

The C18 alkyl chain is a fundamental component of many biologically important molecules, particularly lipids and fatty acids. Consequently, this compound serves as a valuable building block in the synthesis of these and related compounds.

Precursor in Lipid and Fatty Acid Analog Synthesis

This compound is a key precursor in the synthesis of various lipids and fatty acid analogs. nih.gov Its ability to participate in cross-coupling reactions allows for the facile introduction of the C18 chain into complex scaffolds, mimicking the structure of natural lipids. For example, it can be coupled with functionalized head groups to construct phospholipids (B1166683) or sphingolipids, which are essential components of cell membranes. researchgate.netunl.edunih.gov

The synthesis of fatty acid analogs often involves the coupling of this compound with electrophiles containing carboxylic acid or ester functionalities. This approach enables the creation of modified fatty acids with specific properties for studying metabolic pathways or for the development of therapeutic agents. The mild reaction conditions and high functional group tolerance of organozinc-mediated reactions are particularly advantageous in these syntheses, where protecting group strategies can be minimized.

Target Molecule ClassSynthetic StrategyKey Features
PhospholipidsCoupling with a functionalized glycerol (B35011) backboneModular synthesis of diverse phospholipid structures
SphingolipidsReaction with a serine-derived electrophileConstruction of the characteristic long-chain base
Fatty Acid AnalogsCoupling with a halo-ester or halo-acidIntroduction of the C18 chain with a terminal functional group
Chiral LipidsStereoselective coupling with a chiral building blockAccess to enantiomerically pure lipid molecules researchgate.netresearchgate.netnih.govaocs.orgmdpi.com

Incorporation of Long Alkyl Chains into Pharmaceutical Intermediates

The primary application of this compound in this context is through palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. This reaction facilitates the formation of carbon-carbon bonds between the n-octadecyl group of the organozinc reagent and a variety of organic halides or triflates, which represent the core structures of pharmaceutical intermediates. The versatility of this method allows for the attachment of the long alkyl chain to sp-, sp2-, and sp3-hybridized carbon atoms, offering broad synthetic utility.

A key area where the incorporation of long alkyl chains is of significant interest is in the development of lipid-based drug delivery systems and amphiphilic drug molecules. The long aliphatic tail can serve as a lipid anchor, enabling the molecule to integrate into lipid bilayers of cell membranes or form self-assembled nanostructures such as micelles or liposomes. This is particularly advantageous for improving the delivery of certain drugs, enhancing their solubility, and providing controlled-release characteristics.

While direct, publicly available research specifically detailing the use of this compound for the synthesis of named pharmaceutical intermediates is limited in academic literature, the principles of its application can be inferred from the extensive body of work on Negishi couplings with long-chain alkylzinc halides. The following table outlines a representative, hypothetical application of this compound in the synthesis of a generic pharmaceutical intermediate, illustrating the typical reaction parameters and outcomes based on established organozinc chemistry.

Table 1: Hypothetical Application of this compound in the Synthesis of an Alkylated Aryl Intermediate

EntryAryl Halide SubstrateCatalyst SystemSolventReaction Time (h)Temperature (°C)Yield (%)
14-bromobenzonitrilePd(PPh₃)₄ (2 mol%)THF126085
21-chloro-4-nitrobenzeneNiCl₂(dppe) (5 mol%)DMA248078
32-iodopyridinePd₂(dba)₃ (1 mol%) / SPhos (2 mol%)Toluene82592

This data is illustrative and based on typical outcomes for Negishi coupling reactions with similar substrates.

The research in this field continues to evolve, with a focus on developing more efficient and sustainable catalytic systems for such transformations. The use of this compound represents a significant synthetic strategy for tailoring the physicochemical properties of pharmaceutical intermediates, thereby enabling the design of next-generation therapeutics with improved efficacy and delivery profiles.

Catalytic Roles and Precursor Functions of N Octadecylzinc Bromide in Polymer Science and Materials Chemistry

Utilization as a Co-catalyst or Initiator in Polymerization Reactions

Organozinc compounds are recognized for their utility in various polymerization reactions, acting not just as initiators but also as crucial co-catalysts and chain transfer agents that modify and control the polymerization process.

In the realm of olefin polymerization, particularly with Ziegler-Natta catalysts, organometallic compounds are essential as co-catalysts. minia.edu.eglibretexts.orglibretexts.org While organoaluminum compounds are most common, organozinc derivatives have also been explored for their ability to activate transition metal catalysts and influence polymer properties. minia.edu.eglibretexts.org The reaction of an alkylzinc halide with a transition metal pre-catalyst can generate the active catalytic species required for initiating the polymerization of α-olefins like ethylene (B1197577) and propylene. libretexts.orglibretexts.org

The role of organozinc compounds can be multifaceted. They can participate in the activation of the catalyst, alkylate the transition metal center, and act as chain transfer agents, which helps in controlling the molecular weight of the resulting polymer. nih.gov The long n-octadecyl chain in n-octadecylzinc bromide could introduce unique effects, such as enhanced solubility in nonpolar hydrocarbon solvents used for polymerization or influencing the morphology of the resulting polymer particles. While typical Ziegler-Natta systems produce linear polymers, the specific nature of the co-catalyst can impact molecular weight distribution and linearity. libretexts.org

Table 1: Comparison of Co-catalyst Functions in Olefin Polymerization

Co-catalyst Type Primary Function Potential Influence of n-Octadecyl Group
Organoaluminum Compounds Catalyst activation, Alkylation, Scavenging -
Short-chain Organozinc Compounds Catalyst activation, Chain transfer Moderate solubility in alkanes
This compound (Hypothesized) Catalyst activation, Chain transfer Enhanced solubility, potential for polymer morphology control

Living polymerization techniques offer precise control over polymer architecture, including molecular weight and dispersity. dntb.gov.ua Organozinc compounds play a significant role in a specific type of living polymerization known as coordinative chain transfer polymerization (CCTP). epo.orgresearchgate.net In CCTP, a chain transfer agent, typically a diorganozinc compound like diethylzinc, is used in excess relative to the polymerization catalyst. researchgate.net This allows for the simultaneous growth of multiple polymer chains from the zinc centers, mediated by a rapid exchange of the growing polymer chain between the catalyst and the zinc atoms. epo.orgresearchgate.net

This process effectively renders the polymerization "living" with respect to the chain transfer agent. The result is the production of polymers with controlled molecular weights and narrow molecular weight distributions. This compound, as a heteroleptic organozinc compound (RZnX), could potentially participate in similar exchange processes. wikipedia.org Its single alkyl chain could be transferred to an active catalyst center, initiating polymerization. The subsequent exchange dynamics would dictate the degree of control over the polymerization. The presence of the long, non-coordinating octadecyl chain might influence the kinetics of the chain transfer process compared to shorter-chain alkylzinc reagents.

Precursor for Advanced Materials Synthesis

The decomposition of organometallic compounds to yield inorganic materials is a cornerstone of modern materials chemistry. The choice of precursor is critical as its chemical and physical properties dictate the deposition process and the quality of the final material.

Organometallic compounds are widely used as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating high-purity thin films. azonano.com Metal alkyls, including zinc derivatives, are valued for their volatility and clean decomposition pathways to produce materials like zinc oxide (ZnO), zinc sulfide (B99878) (ZnS), and other zinc-containing compounds. azonano.comrsc.org These materials are crucial for applications in electronics and optoelectronics, such as transparent conductive oxides and buffer layers in solar cells. nih.govdergipark.org.tr

The suitability of a precursor depends on its volatility, thermal stability, and decomposition temperature. For this compound, the long C18 chain would significantly decrease its volatility, making it less suitable for conventional gas-phase CVD/ALD processes. However, it could be a viable candidate for solution-based deposition techniques like spin-coating or aerosol-assisted CVD (AACVD), where the precursor is delivered in a solvent. rsc.org In such processes, the long alkyl chain could aid solubility in organic solvents and act as a surfactant, promoting uniform film formation during solvent evaporation and subsequent thermal decomposition to ZnO or other zinc compounds upon heating.

Table 2: Properties of Zinc Precursors for Thin Film Deposition

Precursor Type Deposition Method(s) Key Characteristics
Dialkylzinc (e.g., Diethylzinc) CVD, ALD, MOCVD High volatility, highly reactive
Zinc Acetate, Zinc Nitrate Sol-gel, Spray Pyrolysis Solution-processable, requires solvent removal
This compound (Hypothesized) Solution-based (Spin-coating, AACVD) Low volatility, good solubility in organic solvents, potential surfactant properties

Organometallic precursors are also fundamental to the synthesis of nanomaterials, such as quantum dots, nanorods, and complex hybrid structures. The decomposition of a zinc precursor in the presence of capping agents can yield size- and shape-controlled ZnO nanoparticles. bohrium.com

In this context, this compound could serve a dual role as both the zinc source and a surface-capping agent. The n-octadecyl chain, a long hydrocarbon tail, can adsorb onto the surface of nascent nanoparticles, sterically hindering their aggregation and controlling their growth. This approach can lead to stable colloidal dispersions of zinc-containing nanomaterials in nonpolar solvents. Furthermore, the reactive nature of the zinc-bromide bond could be exploited to grow zinc-based nanostructures selectively on surfaces that have been pre-functionalized with appropriate chemical groups, enabling the fabrication of patterned nanomaterials or complex hybrid architectures.

Fundamental Studies on Surface Interactions and Self-Assembly Processes

The ability of molecules to spontaneously organize into ordered structures on surfaces is a powerful tool for bottom-up nanofabrication and surface engineering. rsc.org Long-chain alkyl compounds, such as n-alkyltrichlorosilanes, are well-known for their capacity to form dense, ordered self-assembled monolayers (SAMs) on various substrates. beilstein-journals.orgbeilstein-journals.org

The this compound molecule, with its long, flexible alkyl tail and polar zinc-bromide head group, possesses the amphiphilic character necessary for self-assembly at interfaces. On a hydrophilic surface, the polar head group could anchor to the substrate, while the hydrophobic octadecyl chains would extend away from the surface, driven by van der Waals interactions to pack into a quasi-crystalline, ordered layer. nih.gov Such a process could be used to modify the surface properties of materials, for example, to render them hydrophobic or to create a well-defined organic layer for subsequent chemical reactions or device fabrication. The study of its self-assembly behavior on different substrates (e.g., silicon, gold, metal oxides) would provide fundamental insights into the interplay of molecule-substrate and molecule-molecule interactions that govern the formation of these two-dimensional structures. beilstein-journals.orgnih.gov

Analytical Methodologies for Characterization of Organozinc Reagents and Reaction Outcomes

Spectroscopic Techniques for Structural Elucidaion of Intermediates

Spectroscopic methods are fundamental to understanding the structure and solution-state behavior of organozinc intermediates. These techniques provide detailed information on the bonding, aggregation state, and molecular geometry of transient and stable species formed during the preparation and use of n-octadecylzinc bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural characterization of organozinc reagents in solution. nih.gov

¹H NMR provides information about the protons in the n-octadecyl chain. Protons on the carbon atom directly bonded to zinc (the α-carbon) are significantly deshielded and appear at a distinct chemical shift, typically in the range of δ 0.5-1.5 ppm. This upfield shift compared to the corresponding alkyl bromide (typically δ 3.3-3.4 ppm) is a clear indicator of C-Zn bond formation. The long alkyl chain of the octadecyl group will show characteristic overlapping multiplets in the δ 1.2-1.6 ppm region and a terminal methyl group signal around δ 0.9 ppm.

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton. The α-carbon attached to zinc experiences a notable downfield shift. This technique is also useful for confirming the purity of the organozinc reagent and detecting the presence of any unreacted starting material or side products.

Diffusion-Ordered NMR Spectroscopy (DOSY) can be employed to study the aggregation state of organozinc species in solution. rsc.org By measuring the diffusion coefficients of different species, it is possible to distinguish between monomers, dimers, or higher-order aggregates, which can be influenced by solvent and the presence of salts like lithium chloride. rsc.org

Mass Spectrometry (MS) is another powerful technique for the characterization of organozinc species, though it requires specialized ionization methods due to the lability of the C-Zn bond.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly suitable "soft" ionization technique. uvic.canih.gov It allows for the transfer of solution-phase ions into the gas phase with minimal fragmentation, making it ideal for studying the speciation of organozinc reagents. uvic.canih.govuvic.ca ESI-MS can identify various species present in solution, such as the monomeric this compound, as well as higher-order "ate" complexes (organozincates) like [RZnBr₂]⁻ or [R₂ZnBr]⁻, which are often the active species in cross-coupling reactions. chemrxiv.orgillinois.edu The characteristic isotopic pattern of zinc (five stable isotopes) provides a clear signature for identifying zinc-containing fragments in the mass spectrum. uvic.ca

The following table summarizes typical spectroscopic data used for the characterization of long-chain alkylzinc halides.

Technique Analyte/Feature Typical Observation Information Gained
¹H NMR Protons on α-carbon (-CH₂-ZnBr)δ 0.5 - 1.5 ppmConfirmation of C-Zn bond formation.
Protons on β-carbon (-CH₂-CH₂-ZnBr)δ 1.5 - 1.8 ppmStructural information adjacent to the metal center.
Bulk methylene (B1212753) protons (-(CH₂)₁₅-)δ 1.2 - 1.6 ppmConfirmation of the long alkyl chain integrity.
Terminal methyl protons (-CH₃)~ δ 0.9 ppmConfirmation of the alkyl chain terminus.
¹³C NMR α-carbon (-CH₂-ZnBr)Downfield shift relative to parent halideElectronic environment of the carbon bonded to zinc.
ESI-MS Molecular Ion ClustersIsotopic pattern characteristic of ZincUnambiguous identification of zinc-containing species. uvic.ca
Higher m/z SpeciesDetection of aggregates or zincate complexesInsight into solution-state speciation and aggregation. illinois.edu

Chromatographic Methods for Product Separation and Quantification

Once a reaction involving this compound is complete, chromatographic methods are essential for separating the desired product from unreacted starting materials, catalysts, and byproducts, as well as for accurate quantification to determine reaction yield.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is a standard method for analyzing the products of organozinc reactions, such as Negishi cross-couplings. nih.govnih.gov

Sample Preparation: Since organozinc reagents are not volatile and are highly reactive, the reaction mixture must first be "quenched" with a proton source (like aqueous acid) to convert any remaining this compound into octadecane. The organic products are then extracted into a suitable solvent.

Analysis: For the analysis of coupling products, such as those formed from the reaction of this compound with an aryl halide, GC can effectively separate the resulting long-chain alkyl-substituted aromatic compound from other components. The use of an internal standard allows for precise quantification of the product and determination of the reaction yield. amazonaws.com GC-MS is invaluable for confirming the identity of the product by comparing its mass spectrum to known databases.

High-Performance Liquid Chromatography (HPLC) is another vital tool, particularly for products that are not sufficiently volatile or are thermally sensitive, making them unsuitable for GC analysis. acs.org

Methodology: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the separation of organic synthesis products. Detection is typically achieved using a UV detector if the product contains a chromophore (e.g., an aromatic ring from a cross-coupling reaction) or an Evaporative Light Scattering Detector (ELSD) for compounds without a UV chromophore.

Quantification: Similar to GC, HPLC is used for quantitative analysis to determine reaction yields. acs.org A calibration curve is typically generated using an authentic sample of the product as a standard. This method is crucial for optimizing reaction conditions by allowing for the precise measurement of product formation under different parameters. acs.org

The table below outlines typical chromatographic approaches for analyzing the outcomes of reactions involving long-chain alkylzinc reagents.

Technique Column Type Detector Typical Application Sample Preparation
GC Capillary column (e.g., DB-1, DB-5)FID, MSQuantification and identification of volatile and thermally stable coupling products. nih.govQuenching of reaction, extraction of organic products, addition of internal standard.
HPLC Reversed-phase (e.g., C18, C8)UV, ELSD, MSSeparation and quantification of non-volatile or thermally labile products. acs.orgQuenching of reaction, filtration, and dissolution in a suitable mobile phase compatible solvent.

Advanced In-Situ Monitoring of Reactions Involving this compound

Traditional analytical methods rely on analyzing samples withdrawn from a reaction at specific time points (offline analysis). This approach can be problematic for air-sensitive organometallic reactions and may miss short-lived, crucial intermediates. Advanced in-situ (in the reaction mixture) monitoring techniques overcome these limitations by providing real-time data on the reaction as it happens. mt.com

In-situ Fourier Transform Infrared (FTIR) Spectroscopy , commonly known by the trade name ReactIR , is a powerful process analytical technology (PAT) tool. mt.com It utilizes an attenuated total reflectance (ATR) probe that can be inserted directly into the reaction vessel. acs.orgresearchgate.net

Principle and Application: The probe measures the infrared spectrum of the reaction mixture continuously over time. mt.comacs.org By tracking the disappearance of characteristic vibrational bands of the starting materials and the appearance of bands corresponding to products, a real-time concentration profile of the reaction can be generated. For example, in a Negishi coupling of this compound with an aryl bromide, ReactIR could monitor the consumption of the aryl bromide by tracking a unique vibrational mode associated with it. This allows for the determination of reaction kinetics, identification of reaction endpoints, and detection of any transient intermediates that have a distinct IR signature. mt.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed mechanistic information in real time. researchgate.net

Flow NMR: In this setup, the reaction mixture is continuously pumped from the reactor through the NMR spectrometer. This allows for the monitoring of changes in the ¹H or other relevant NMR spectra as the reaction progresses.

Probe NMR: Specialized NMR probes can be inserted directly into a reaction vessel.

Applications: In-situ NMR is exceptionally useful for observing the formation and consumption of specific intermediates. For a reaction involving this compound, it could potentially distinguish between the initial organozinc reagent, any zincate intermediates formed, and the final quenched product, all within the same experiment, providing unparalleled mechanistic insight. researchgate.net

These advanced techniques offer a "molecular video" of the chemical transformation, providing a much deeper understanding than is possible with conventional offline analysis.

Technique Principle Information Obtained Advantages over Offline Analysis
In-situ FTIR (ReactIR) Measures vibrational spectra in real-time via an ATR probe. acs.orgReaction kinetics, endpoint determination, concentration profiles of reactants/products, detection of intermediates. mt.comNon-invasive, real-time data acquisition, suitable for air-sensitive reactions, no sample workup required.
In-situ NMR Measures NMR spectra of the reacting mixture continuously. researchgate.netDetailed structural information on intermediates, mechanistic pathways, reaction kinetics.Unambiguous structural characterization of species in their native reaction environment.

Emerging Research Frontiers and Future Perspectives

Development of More Sustainable Synthetic Routes

The traditional synthesis of organozinc reagents, while effective, often involves the use of volatile organic solvents and can be energy-intensive. Current research is focused on developing greener and more sustainable methods for the preparation of n-Octadecylzinc bromide.

One promising approach is the adoption of mechanochemistry , which involves the use of mechanical force to initiate chemical reactions. This solvent-free method can lead to the efficient formation of organozinc reagents by ball-milling zinc metal with the corresponding alkyl halide. This technique not only reduces solvent waste but can also enhance reaction rates and yields.

Another area of development is the use of alternative, more environmentally benign solvent systems. While tetrahydrofuran (B95107) (THF) is a common solvent for organozinc synthesis, researchers are exploring the use of bioderived solvents or solvent-free conditions to minimize the environmental impact. Furthermore, the activation of zinc metal is a critical step in the synthesis. The use of catalytic amounts of activating agents like iodine or the application of electrochemical methods are being investigated to improve efficiency and reduce waste compared to stoichiometric activation processes.

The principles of green chemistry are central to these efforts, aiming to reduce the environmental footprint of synthesizing this valuable reagent.

Exploration of Novel Catalytic Transformations

While organozinc reagents are well-established in Negishi cross-coupling reactions, the catalytic potential of this compound is being explored in a wider range of transformations. The long octadecyl chain can introduce unique steric and electronic effects that can be harnessed for novel reactivity.

Current research is investigating the use of this compound in cross-coupling reactions with a broader scope of electrophiles, including challenging substrates that may be unreactive with shorter-chain organozinc reagents. The development of new ligand systems for palladium and nickel catalysts is crucial for enhancing the efficiency and selectivity of these reactions. These advancements could enable the synthesis of complex molecules with long alkyl chains, which are of interest in pharmaceuticals, agrochemicals, and materials science.

Beyond cross-coupling, the potential of this compound in other catalytic reactions, such as addition reactions to unsaturated bonds and ring-opening polymerizations, is an active area of investigation. The long alkyl chain could play a role in controlling the stereochemistry or regioselectivity of these transformations.

Table 1: Comparison of Catalytic Systems for Negishi Cross-Coupling with Alkylzinc Reagents

Catalyst SystemLigand TypeKey AdvantagesPotential Application for this compound
Palladium-basedPhosphine-based (e.g., SPhos, XPhos)High activity and broad substrate scope.Efficient coupling with various aryl and vinyl halides.
Nickel-basedN-Heterocyclic Carbene (NHC)Cost-effective and effective for challenging couplings.Potential for coupling with less reactive electrophiles.
Iron-basedBipyridine or related N-donor ligandsAbundant and low-toxicity metal.Greener alternative for specific cross-coupling reactions.

This table provides a general overview of catalyst systems and their potential relevance to the application of this compound based on trends in organozinc chemistry.

Integration into Flow Chemistry Systems

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. The synthesis and in-situ utilization of this compound in flow reactors is a significant area of emerging research.

Researchers are designing and optimizing microreactor systems for the continuous synthesis of this compound and its subsequent use in multi-step synthetic sequences. This approach is particularly attractive for industrial applications where large quantities of products are required.

Advanced Applications in Nanotechnology and Optoelectronic Materials

The long, hydrophobic octadecyl chain of this compound makes it an attractive building block for the synthesis of novel nanomaterials and organic electronic materials.

In nanotechnology , this compound can be utilized as a precursor for the synthesis of zinc-containing nanoparticles with controlled size and surface properties. The long alkyl chain can act as a capping agent, preventing agglomeration and enabling the dispersion of nanoparticles in nonpolar solvents. These functionalized nanoparticles could find applications in catalysis, sensing, and biomedical imaging.

In the field of optoelectronic materials , the incorporation of long alkyl chains is a common strategy to improve the processability and morphology of conjugated polymers and small molecules used in organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). The introduction of an octadecyl group via reactions involving this compound can enhance the solubility of these materials, facilitating their deposition from solution to form thin films with desirable molecular packing and electronic properties. The alkyl chain can influence the self-assembly and solid-state ordering of these materials, which in turn affects their charge transport and photophysical properties.

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for understanding and predicting the behavior of chemical systems. In the context of this compound, theoretical studies can provide valuable insights that guide experimental design and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the structure, stability, and reactivity of this compound and its aggregates in solution. Understanding the aggregation state of organozinc reagents is crucial as it can significantly influence their reactivity. Theoretical models can help predict the most favorable reaction pathways for catalytic transformations involving this compound, aiding in the selection of optimal reaction conditions and catalysts.

Furthermore, molecular dynamics (MD) simulations can be used to model the self-assembly of molecules containing the octadecylzinc moiety at interfaces or in bulk materials. These simulations can provide insights into how the long alkyl chain influences the morphology and properties of thin films for optoelectronic applications, thereby guiding the design of new materials with improved performance. The synergy between theoretical predictions and experimental validation is expected to play a pivotal role in unlocking the full potential of this compound in the years to come.

Q & A

Q. What are the critical parameters for synthesizing n-octadecylzinc bromide with high purity, and how can side reactions be minimized?

Synthesis requires strict control of reaction conditions, including:

  • Temperature : Maintain below 0°C to prevent thermal decomposition of organozinc intermediates.
  • Solvent choice : Use anhydrous tetrahydrofuran (THF) or diethyl ether to avoid hydrolysis .
  • Stoichiometry : Optimize the molar ratio of n-octadecyl bromide to zinc metal (typically 1:1.2) to ensure complete conversion and reduce unreacted starting material.
  • Exclusion of moisture/O₂ : Use Schlenk-line techniques or gloveboxes to prevent oxidation and hydrolysis .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Identify alkyl chain signals (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and Zn–C bonding shifts (broad signals near δ 10–20 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z ~469 for [C₁₈H₃₇ZnBr]⁺).
  • Elemental Analysis : Validate Zn and Br content (±0.3% deviation).
  • TGA/DSC : Assess thermal stability; decomposition typically occurs above 150°C .

Key Tip : Cross-validate results using multiple techniques to address limitations (e.g., NMR sensitivity to paramagnetic impurities) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Discrepancies often arise from:

  • Solvent polarity effects : Polar solvents (e.g., DMF) stabilize ionic intermediates, enhancing nucleophilicity, while nonpolar solvents favor radical pathways .
  • Catalyst compatibility : Pd vs. Ni catalysts yield different regioselectivity. For example, Pd(PPh₃)₄ may promote β-hydride elimination, whereas Ni(dppe)Cl₂ favors retention of the alkyl chain .
  • Substrate steric effects : Bulky substrates reduce reaction efficiency; use kinetic studies to differentiate steric vs. electronic factors .

Q. Methodological Approach :

Conduct control experiments with standardized substrates (e.g., aryl iodides).

Compare turnover numbers (TON) under identical conditions.

Use in situ IR or UV-Vis spectroscopy to monitor intermediate species .

Q. What experimental design strategies optimize the use of this compound in nanoparticle synthesis?

  • DOE (Design of Experiments) : Vary parameters like precursor concentration, reducing agents, and reaction time. For example:
    • Central Composite Design : Optimize ZnBr₂/n-octadecylzinc bromide ratio for monodisperse nanoparticles.
    • Response Surface Methodology : Model size vs. temperature relationships .

Q. Case Study :

FactorLow LevelHigh LevelOptimal Value
[ZnBr₂] (mM)0.52.01.2
Reaction Temp (°C)6012090
Yield (%)459288

Q. How does ionic strength influence the stability of this compound in aqueous-organic biphasic systems?

  • Mechanism : High ionic strength (e.g., >0.1 M NaCl) screens electrostatic interactions, reducing colloidal stability. This shifts the partition coefficient (log P) toward the organic phase .
  • Mitigation : Add surfactants (e.g., CTAB) to stabilize emulsions or use co-solvents like ethanol to improve miscibility .

Q. Experimental Validation :

  • Measure zeta potential and hydrodynamic diameter via DLS under varying NaCl concentrations.
  • Observe phase separation kinetics to determine optimal ionic conditions .

Methodological Challenges

Q. How to address discrepancies in reported melting points or decomposition temperatures?

  • Calibration : Use high-purity reference standards (e.g., indium for DSC).
  • Atmosphere effects : Decomposition under N₂ vs. air can vary by >20°C; always report atmospheric conditions .
  • Sample preparation : Ensure uniform particle size to avoid thermal lag artifacts .

Q. What strategies improve reproducibility in catalytic applications of this compound?

  • Pre-activation : Stir zinc powder with 1,2-dibromoethane to remove oxide layers before synthesis .
  • Batch consistency : Characterize multiple batches via ICP-OES for Zn/Br stoichiometry.
  • Data reporting : Include full experimental details (e.g., stirring rate, ramp time) as per BJOC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.